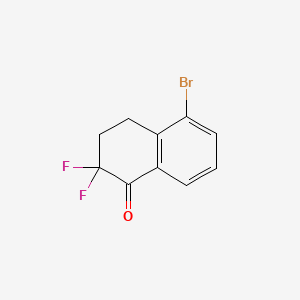
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the reaction of 2,2-difluoro-1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Hydro derivatives
Substitution: Alkylated or arylated naphthalenes
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one exhibits unique reactivity due to its specific substitution pattern. The presence of both bromine and fluorine atoms in the tetrahydronaphthalene framework provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H7BrF2O |
|---|---|
Molekulargewicht |
261.06 g/mol |
IUPAC-Name |
5-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-8-3-1-2-7-6(8)4-5-10(12,13)9(7)14/h1-3H,4-5H2 |
InChI-Schlüssel |
WCGDLOBQZYZZJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C2=C1C(=CC=C2)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)


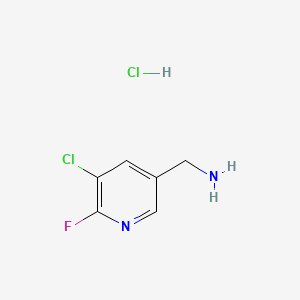

amine hydrochloride](/img/structure/B13456932.png)
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)


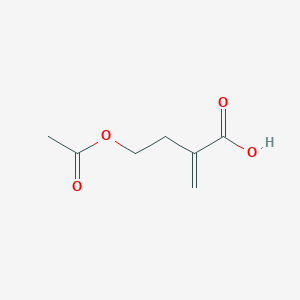
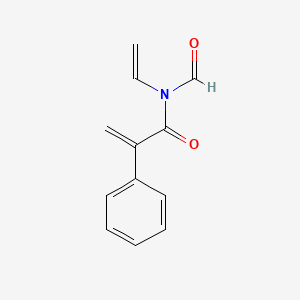
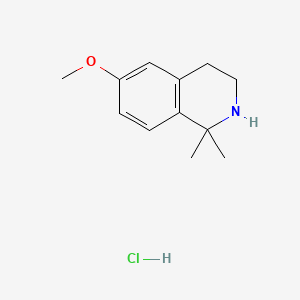
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
